molecular formula C9H14O B1581691 1-(1-Propynyl)cyclohexanol CAS No. 697-37-0

1-(1-Propynyl)cyclohexanol

Cat. No.: B1581691
CAS No.: 697-37-0
M. Wt: 138.21 g/mol
InChI Key: UTISCLIDFORRJP-UHFFFAOYSA-N
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Description

1-(1-Propynyl)cyclohexanol is an organic compound with the molecular formula C9H14O It is a cyclohexanol derivative where a propynyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Propynyl)cyclohexanol can be synthesized through the reaction of cyclohexanone with propyne in the presence of a suitable catalyst. The reaction typically involves the use of a strong base such as sodium amide (NaNH2) to deprotonate the propyne, forming a nucleophilic acetylide ion. This ion then attacks the carbonyl carbon of cyclohexanone, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Propynyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of 1-(1-Propynyl)cyclohexane.

    Substitution: Formation of 1-(1-Propynyl)cyclohexyl chloride or bromide.

Scientific Research Applications

1-(1-Propynyl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Propynyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The propynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

1-(1-Propynyl)cyclohexanol can be compared with other cyclohexanol derivatives such as:

    Cyclohexanol: Lacks the propynyl group, making it less reactive in certain chemical reactions.

    1-(1-Propynyl)cyclohexane: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

    Cyclohexanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

The presence of both the hydroxyl and propynyl groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

1-prop-1-ynylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h10H,3-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTISCLIDFORRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282241
Record name 1-(1-PROPYNYL)CYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-37-0
Record name 697-37-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1-PROPYNYL)CYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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